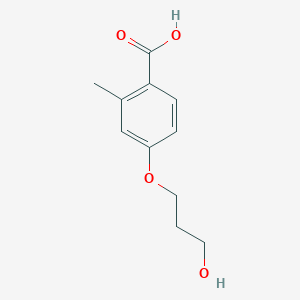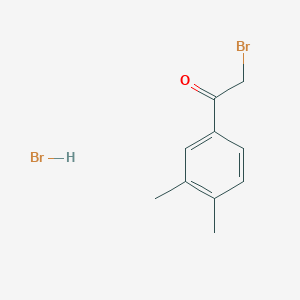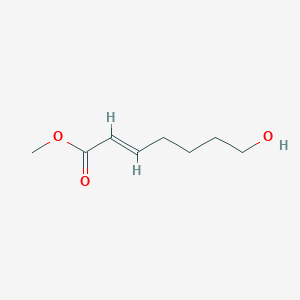
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound characterized by the presence of bromomethyl, methoxy, and trifluoroethoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.
Trifluoroethoxylation: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both methoxy and trifluoroethoxy groups enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrF3O2 |
|---|---|
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-8-3-2-7(5-11)4-9(8)16-6-10(12,13)14/h2-4H,5-6H2,1H3 |
Clave InChI |
NNBXNEHKMLQHJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CBr)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)











